Phenazine, 1,9-dichloro-1,2,3,4,6,7,8,9-octahydro-, 5-oxide
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Overview
Description
Phenazine, 1,9-dichloro-1,2,3,4,6,7,8,9-octahydro-, 5-oxide is a derivative of phenazine, a nitrogen-containing heterocyclic compound. Phenazines are known for their diverse range of biological properties, including antimicrobial, antitumor, antioxidant, antimalarial, and neuroprotectant activities . This particular compound, with its unique structure, has garnered interest in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of phenazine derivatives, including Phenazine, 1,9-dichloro-1,2,3,4,6,7,8,9-octahydro-, 5-oxide, typically involves several methods:
Wohl–Aue Method: This method involves the condensation of o-phenylenediamine with glyoxal or its derivatives.
Oxidative Cyclization: This method involves the oxidative cyclization of 1,2-diaminobenzene or diphenylamines.
Reductive Cyclization: This method involves the reductive cyclization of diphenylamines.
Pd-Catalyzed N-Arylation: This method involves the palladium-catalyzed N-arylation of amines.
Chemical Reactions Analysis
Phenazine, 1,9-dichloro-1,2,3,4,6,7,8,9-octahydro-, 5-oxide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form different oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more of its atoms are replaced by other atoms or groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Phenazine, 1,9-dichloro-1,2,3,4,6,7,8,9-octahydro-, 5-oxide has several scientific research applications:
Mechanism of Action
The mechanism of action of Phenazine, 1,9-dichloro-1,2,3,4,6,7,8,9-octahydro-, 5-oxide involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting its function and leading to cell death . It can also generate reactive oxygen species (ROS), causing oxidative stress and damage to cellular components . These mechanisms contribute to its antimicrobial and antitumor activities.
Comparison with Similar Compounds
Phenazine, 1,9-dichloro-1,2,3,4,6,7,8,9-octahydro-, 5-oxide can be compared with other phenazine derivatives, such as:
Phenazine-1-carboxylic acid: Known for its potent activity against Mycobacterium tuberculosis.
Clofazimine: A potent antituberculosis agent used as a prototype to develop new drugs with antimicrobial activities.
Pyocyanin: A blue pigment with antimicrobial properties produced by Pseudomonas aeruginosa.
Properties
CAS No. |
62539-96-2 |
---|---|
Molecular Formula |
C12H14Cl2N2O |
Molecular Weight |
273.15 g/mol |
IUPAC Name |
1,9-dichloro-5-oxido-1,2,3,4,6,7,8,9-octahydrophenazin-5-ium |
InChI |
InChI=1S/C12H14Cl2N2O/c13-7-3-1-5-9-11(7)15-12-8(14)4-2-6-10(12)16(9)17/h7-8H,1-6H2 |
InChI Key |
QJQBEMFDIHOBQR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)[N+](=C3CCCC(C3=N2)Cl)[O-])Cl |
Origin of Product |
United States |
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